molecular formula C22H19N3O5S2 B2583476 N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 617694-84-5

N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B2583476
CAS No.: 617694-84-5
M. Wt: 469.53
InChI Key: UMDZVACGCNYEQV-HNENSFHCSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a synthetically designed, potent small-molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity. Its core research value lies in its ability to disrupt the VEGFR-2 signaling pathway, which is a critical mediator of angiogenesis —the process of new blood vessel formation from pre-existing vasculature. This mechanism is pivotal in oncological research, as tumor growth and metastasis are highly dependent on angiogenesis for nutrient and oxygen supply. By potently inhibiting VEGFR-2 autophosphorylation, this compound effectively suppresses downstream signaling cascades, leading to the inhibition of endothelial cell proliferation, migration, and survival, thereby blocking tumor-associated angiogenesis. Consequently, it serves as a crucial pharmacological tool for investigating the pathophysiological roles of VEGFR-2 in various cancer models , both in vitro and in vivo. Researchers utilize this compound to elucidate the complexities of angiogenic signaling, to validate VEGFR-2 as a therapeutic target, and to study potential resistance mechanisms. Its application extends to preclinical studies aimed at developing novel anti-cancer strategies, particularly in combination with other targeted therapies or chemotherapeutic agents. The unique molecular scaffold, featuring a 3-(4-oxo-2-thioxo-1,3-thiazolidin) moiety linked to an oxoindole core, is engineered for high-affinity binding to the ATP-binding site of the kinase, making it a structurally distinct probe for fundamental and translational cancer research.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-24-21(28)19(32-22(24)31)18-13-6-4-5-7-15(13)25(20(18)27)11-17(26)23-14-9-8-12(29-2)10-16(14)30-3/h4-10H,11H2,1-3H3,(H,23,26)/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDZVACGCNYEQV-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617694-84-5
Record name N-(2,4-DIMETHOXYPHENYL)-2-[(3Z)-3-(3-METHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with potential biological activities. Its molecular formula is C22H19N3O5S2, and it has garnered attention for its possible therapeutic applications in various fields, particularly in oncology and infectious disease treatment.

PropertyDetails
Molecular FormulaC22H19N3O5S2
Molecular Weight467.53 g/mol
CAS Number609796-90-9
PurityTypically ≥ 95%

The biological activity of this compound is primarily attributed to its structural components, which include the thiazolidinone ring and indole moiety. These structures are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to inhibition of microbial growth and induction of apoptosis in cancer cells.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to N-(2,4-dimethoxyphenyl)-2-acetamide have shown promising results against various cancer cell lines:

  • Cell Lines Tested :
    • HT-29 (colon cancer)
    • TK-10 (renal cancer)
    • MCF7 (breast cancer)
  • Findings :
    • Compounds demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects.
    • Mechanistic studies revealed that these compounds induce apoptosis through mitochondrial pathway activation and caspase cascade involvement.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens:

  • Pathogens Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans
  • Results :
    • The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
    • It was particularly effective against gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A study conducted on MCF7 cells treated with N-(2,4-dimethoxyphenyl)-2-acetamide showed a significant reduction in cell viability after 24 hours of treatment. The observed IC50 was approximately 15 µM, and flow cytometry analysis indicated an increase in apoptotic cells.

Case Study 2: Antimicrobial Activity

In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound could inhibit bacterial growth at concentrations that were non-toxic to human cells, highlighting its therapeutic potential.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy in the target compound) enhance solubility but may reduce metabolic stability compared to halogenated analogs.

Modifications in the Thiazolidinone-Indole Moiety

The thiazolidinone ring and its substituents are critical for electronic properties and target binding:

Compound Class Thiazolidinone Substitution Biological Relevance Reference
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene at C5 Broad-spectrum antimicrobial activity reported for benzylidene derivatives
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)quinazolin-2-yl]thio}acetamide Quinazolinone linkage Demonstrated α-glucosidase inhibition, suggesting antidiabetic potential
Target Compound 3-Methyl substitution Methyl group may stabilize the thiazolidinone conformation, affecting receptor binding

Key Observations :

  • The 3-methyl group in the target compound could enhance conformational rigidity compared to bulkier substituents (e.g., 2-ethylhexyl in ).

Role of the Z-Configuration

The Z-configuration at the thiazolidinone-indole junction is conserved in analogs (e.g., ). This geometry ensures planarity, facilitating interactions with flat binding pockets in enzymes or receptors.

Structure-Activity Relationship (SAR) Insights

  • Aryl Substituents : Electron-donating groups (e.g., methoxy) improve solubility but may reduce metabolic stability. Halogenated analogs (e.g., ) favor lipophilicity.
  • Thiazolidinone Substitutions: Methyl groups enhance stability, while bulkier alkyl/aryl chains (e.g., ) may interfere with target binding.
  • Heterocyclic Core: Indole systems enable π-π interactions absent in quinazolinone derivatives (e.g., ).

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical?

The synthesis typically involves multi-step reactions, starting with the condensation of intermediates such as substituted indole derivatives and thiazolidinone precursors. Key steps include:

  • Knoevenagel condensation : To form the (Z)-configured thiazolidinone-indole hybrid structure under inert atmospheres (e.g., nitrogen) .
  • Acetamide coupling : Using chloroacetyl chloride or similar reagents in the presence of bases like triethylamine .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency, while microwave-assisted synthesis may reduce reaction time . Characterization via NMR and MS is critical to confirm structural integrity at each stage .

Q. How is the compound characterized post-synthesis?

Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, with DEPT-135 confirming CH2 and CH3 groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z-configuration in the thiazolidinone ring) .

Q. What initial biological assays are used to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Test activity against targets like tyrosine kinases or proteases using fluorogenic substrates .
  • In-vitro cytotoxicity screening : Assess potency against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Solubility and stability studies : Use HPLC to monitor degradation under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Lower temperatures (0–5°C) minimize byproducts during condensation steps .
  • Catalyst selection : Lewis acids (e.g., ZnCl2) enhance regioselectivity in heterocyclic ring formation .
  • Purification strategies : Column chromatography with gradient elution (hexane:ethyl acetate) isolates pure isomers .

Q. How are contradictions in spectral data resolved (e.g., unexpected peaks in NMR)?

  • 2D NMR techniques : COSY and HSQC differentiate overlapping signals in complex aromatic regions .
  • Isotopic labeling : Track proton exchange in D2O to identify labile NH groups .
  • Comparative analysis : Cross-reference with analogous compounds (e.g., fluorinated or methoxy-substituted derivatives) .

Q. What strategies guide structure-activity relationship (SAR) studies?

  • Functional group modulation : Substitute the 2,4-dimethoxyphenyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH3) groups to assess activity trends .
  • Bioisosteric replacement : Replace the thioxo group with oxo or imino moieties to alter binding affinity .
  • Table : Example substituent effects on IC50 values:
SubstituentIC50 (nM)Target
4-OCH312.3Kinase A
4-Cl8.7Kinase A
4-NO223.1Kinase A
Data adapted from comparable thiazolidinone derivatives

Q. How is low solubility addressed in pharmacological assays?

  • Prodrug derivatization : Introduce phosphate or PEG groups to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% v/v) to maintain compound stability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. How is the Z-configuration of the thiazolidinone-indole hybrid confirmed?

  • NOE (Nuclear Overhauser Effect) : Detect spatial proximity between protons on the thiazolidinone and indole moieties .
  • X-ray diffraction : Resolve bond angles and torsion angles in single crystals .
  • Comparative UV-Vis : Monitor π→π* transitions sensitive to stereochemistry .

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